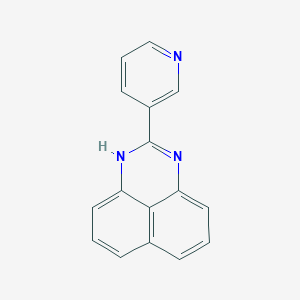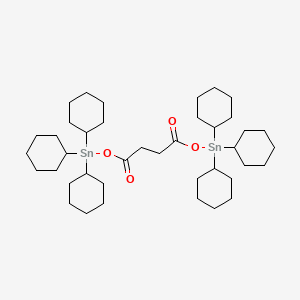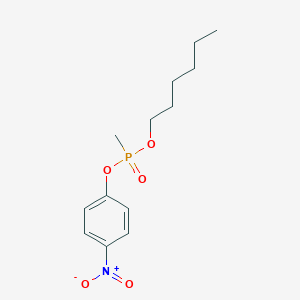
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure and the presence of a methylcyclohexene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Utilizing dioxane precursors and cyclohexene derivatives.
Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Processes: Depending on the scale of production.
Purification Techniques: Such as distillation or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the dioxane or cyclohexene rings are replaced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of materials or as an intermediate in chemical processes.
Mécanisme D'action
The mechanism by which 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane exerts its effects would involve interactions with specific molecular targets. This could include:
Enzyme Inhibition or Activation: Affecting biochemical pathways.
Receptor Binding: Modulating cellular responses.
Pathways Involved: Detailed studies would be required to elucidate the exact pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-2-(cyclohex-3-en-1-yl)-1,3-dioxane: Lacking the methyl group on the cyclohexene ring.
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane: Featuring a dioxolane ring instead of dioxane.
Uniqueness
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
6976-71-2 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
4,6-dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane |
InChI |
InChI=1S/C13H22O2/c1-9-6-4-5-7-12(9)13-14-10(2)8-11(3)15-13/h4-5,9-13H,6-8H2,1-3H3 |
Clé InChI |
HWTIAGFHDHHODG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CCC1C2OC(CC(O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)


![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)




